

Lanifibranor: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: *Lanifibranor*

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Executive Summary

Lanifibranor (IVA337) is a first-in-class pan-PPAR (Peroxisome Proliferator-Activated Receptor) agonist developed by Inventiva Pharma, currently in late-stage clinical development for the treatment of non-alcoholic steatohepatitis (NASH). It distinguishes itself by moderately and simultaneously activating all three PPAR isoforms—PPAR α , PPAR δ (also known as PPAR β), and PPAR γ . This triple activation profile allows **Lanifibranor** to target the complex pathophysiology of NASH by addressing its metabolic, inflammatory, and fibrotic components. This document provides a detailed overview of the discovery, chemical synthesis, mechanism of action, and key experimental data related to **Lanifibranor**.

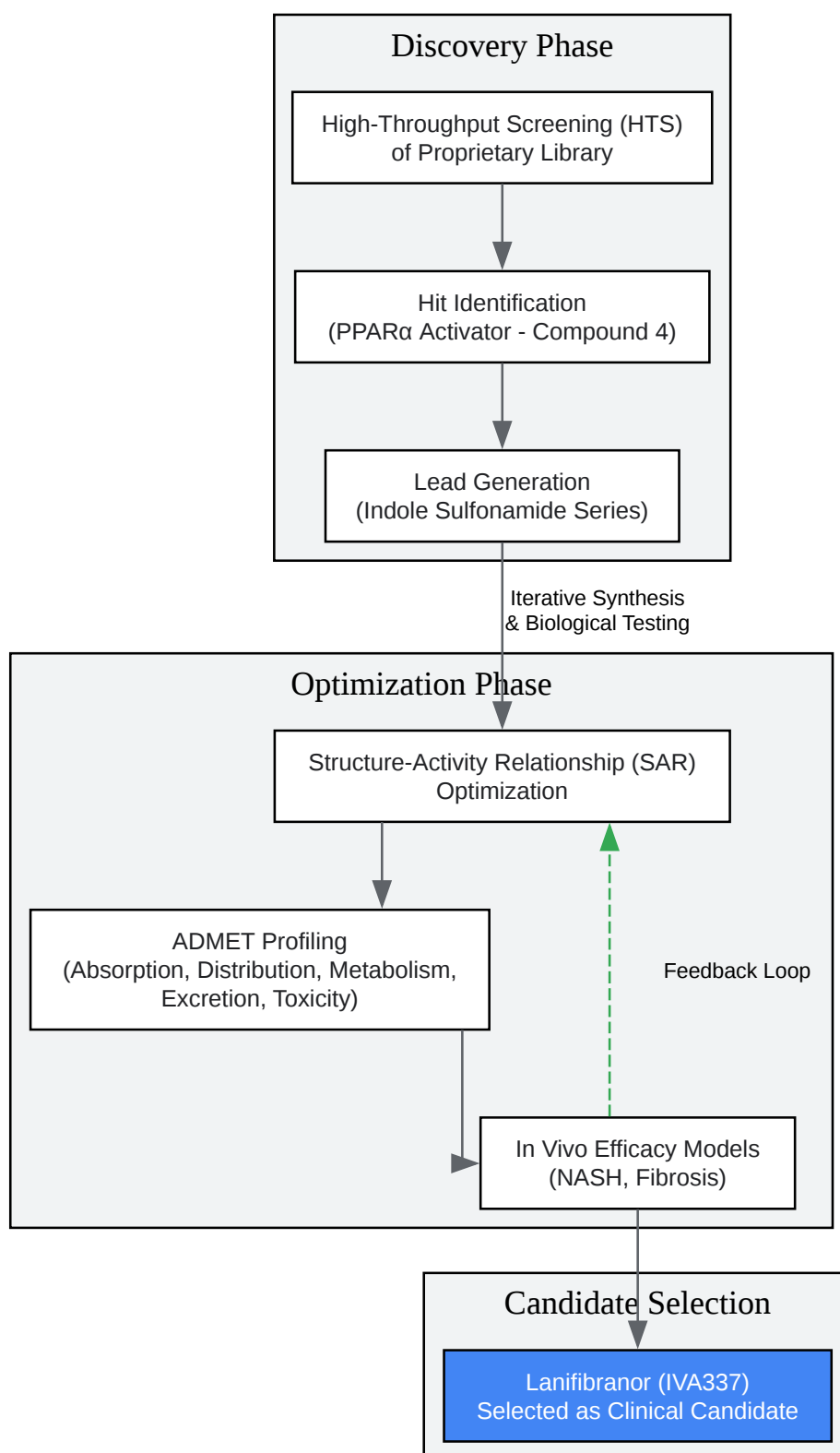
Discovery of Lanifibranor

The discovery of **Lanifibranor** originated from a systematic drug discovery campaign aimed at identifying novel modulators of PPARs.^[1] The process began with a high-throughput screening (HTS) of Inventiva's proprietary chemical library to identify compounds with activity on PPAR isoforms.^[1]

This screening identified an initial hit, a PPAR α activator (compound 4), which served as the starting point for a comprehensive medicinal chemistry optimization program.^[1] Through iterative cycles of design, synthesis, and biological evaluation of novel indole sulfonamide derivatives, researchers refined the molecule's structure to achieve a balanced activity profile

across all three PPAR isoforms.^[1]^[2] This effort culminated in the identification of **Lanifibranor** (IVA337), a moderately potent and well-balanced pan-PPAR agonist with a favorable safety profile.^[1]

The discovery workflow is illustrated below.



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Discovery Workflow for **Lanifibranor**.

Chemical Synthesis

Lanifibranor is chemically named 1-(6-benzothiazolylsulfonyl)-5-chloro-1H-indole-2-butanoic acid.[3] The synthesis of **Lanifibranor** and its analogues is described in the Journal of Medicinal Chemistry.[2][4] While specific, step-by-step industrial synthesis protocols are proprietary, the general synthetic route involves the construction of the core indole structure followed by key coupling reactions.

A plausible, generalized synthesis would involve:

- **Formation of the Indole Core:** Starting with a substituted aniline, a Fischer indole synthesis or a similar method is used to construct the 5-chloroindole ring system.
- **Alkylation:** The indole-2 position is alkylated to introduce the butanoic acid side chain, often using a protected form of a 4-halobutanoate ester.
- **Sulfonylation:** The indole nitrogen at position 1 is sulfonated using 6-benzothiazolesulfonyl chloride. This is a critical step to introduce the benzothiazole sulfonyl moiety.
- **Deprotection:** Finally, the ester of the butanoic acid side chain is hydrolyzed (saponified) to yield the final carboxylic acid product, **Lanifibranor**.

Various crystalline polymorphic forms of **Lanifibranor**, designated as Form LN1 and Form LN2, have also been identified and can be prepared through specific crystallization processes involving different solvents and temperatures.[3]

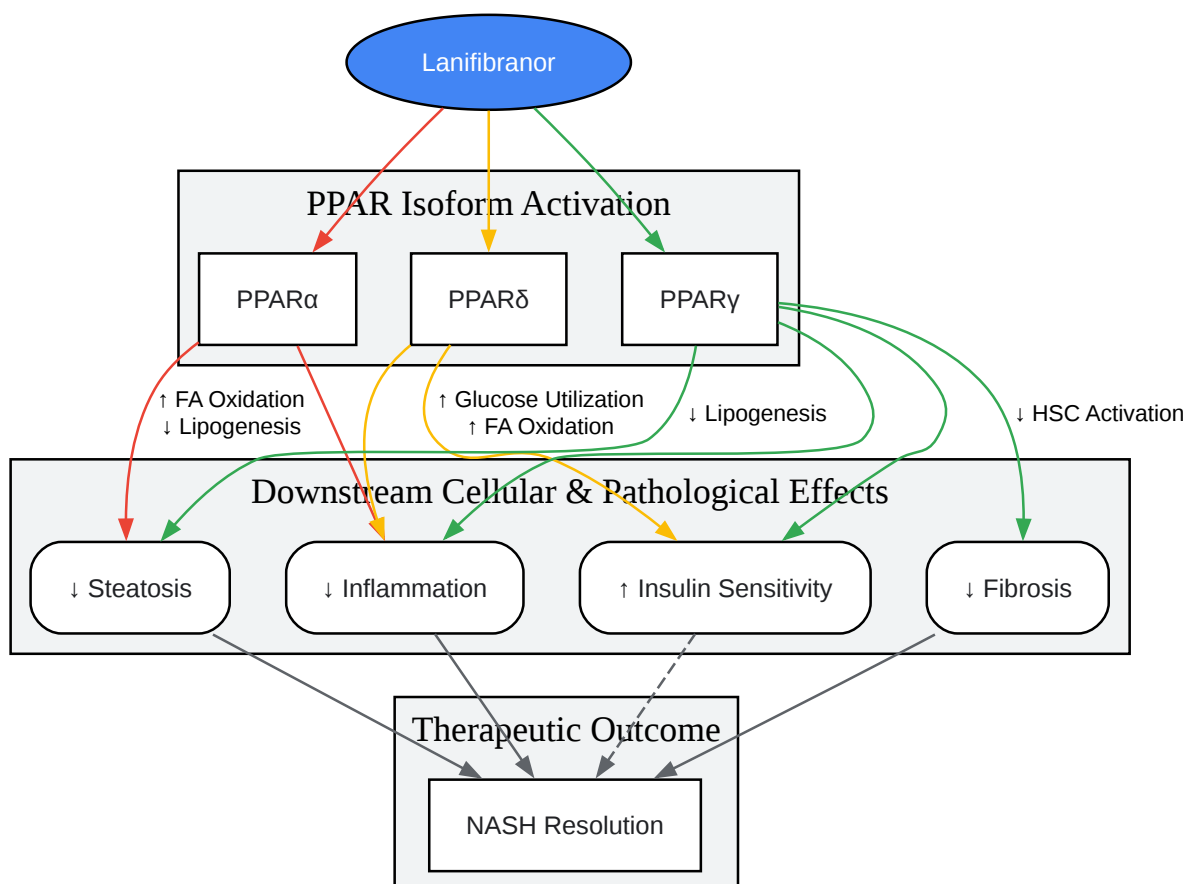
Mechanism of Action: Pan-PPAR Activation

Lanifibranor functions as a ligand-activated transcription factor modulator by binding to and activating all three PPAR isoforms.[5] PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their expression.[6]

The balanced, moderate activation of PPAR α , δ , and γ addresses the multifaceted nature of NASH:[5][7][8]

- **PPAR α Activation:** Primarily expressed in the liver, its activation enhances fatty acid oxidation and transport, reduces triglyceride levels, and decreases lipogenesis, thereby addressing hepatic steatosis.[2][8]
- **PPAR δ Activation:** Ubiquitously expressed, its activation improves glucose utilization and fatty acid oxidation in extrahepatic tissues, contributing to improved insulin sensitivity and lipid metabolism.[2][7]
- **PPAR γ Activation:** Highly expressed in adipose tissue, its partial activation by **Lanifibranor** is crucial for increasing insulin sensitization, promoting fatty acid storage in subcutaneous fat (reducing visceral adiposity), and exerting direct anti-inflammatory and anti-fibrotic effects in the liver by inhibiting the activation of hepatic stellate cells.[2][8]

The integrated effects of activating these three pathways are depicted in the signaling diagram below.



[Click to download full resolution via product page](#)**Lanifibranor's Pan-PPAR Signaling Pathway.**

Quantitative Data Summary

Table 1: In Vitro PPAR Activation Profile

The potency of **Lanifibranor** on each human PPAR isoform has been determined through cellular transactivation assays.

PPAR Isoform	EC ₅₀ (nM) [Source: 4]	EC ₅₀ (nM) [Source: 2]
hPPAR α	1,537	4,660
hPPAR δ	866	398
hPPAR γ	206	572

EC₅₀ (Half maximal effective concentration) values represent the concentration of Lanifibranor required to elicit 50% of the maximal response in a transactivation assay.

Table 2: Key Preclinical In Vivo Data

Lanifibranor has demonstrated significant efficacy in various animal models relevant to NASH and fibrosis.

Model	Treatment	Key Findings	Reference
Carbon Tetrachloride-induced Mouse Model of NASH	Lanifibranor	Decreased collagen deposition.	[9]
TAA-cirrhotic Rat Model	Lanifibranor	-15% reduction in portal pressure (p=0.003), indicating improved hepatic vascular resistance.	[10]
Bleomycin-induced Lung Fibrosis Mouse Model	100 mg/kg Lanifibranor	Reduced development of lung fibrosis and right ventricular hypertrophy.	[11]
CDAA-HFD Mouse Model of Steatohepatitis	30 mg/kg/day Lanifibranor	Ameliorated steatosis, lobular inflammation, ballooning, and fibrosis.	[3]

Table 3: Summary of Phase 2b NATIVE Clinical Trial Results

The NATIVE (Nash Trial to Validate IVA337 Efficacy) study was a 24-week, randomized, double-blind, placebo-controlled trial in patients with active, non-cirrhotic NASH.[4][9]

Endpoint	Placebo (n=81)	Lanifibranor 800 mg/day (n=83)	Lanifibranor 1200 mg/day (n=83)
Primary Endpoint			
≥2-point decrease in SAF-A score ¹ without fibrosis worsening	33%	48% (p=0.07 vs placebo)	55% (p=0.007 vs placebo)
Key Secondary Endpoints			
NASH Resolution ² without fibrosis worsening	22%	39%	49%
Fibrosis Improvement (≥1 stage) without NASH worsening	29%	34%	48%
NASH Resolution ² AND Fibrosis Improvement (≥1 stage)	9%	25%	35%
Metabolic Parameters (Change from Baseline with 1200 mg dose)			
HbA1c	+0.1%	-	-0.4%
Triglycerides	-	-	Significant Reduction
HDL Cholesterol	-	-	Significant Increase
Adiponectin	-	-	Mean 4.5-fold increase

¹SAF-A Score:
Steatosis, Activity,
Fibrosis score,
combining

inflammation and ballooning (range 0-4).[4]

²NASH Resolution:
Defined as a score of 0 for ballooning and 0-1 for inflammation.[4]

Data sourced from
Francque SM, et al. N Engl J Med 2021.[2][4]

Experimental Protocols

General Synthesis of Lanifibranor (Illustrative)

The synthesis described in the literature involves a multi-step process.[2] An illustrative protocol for the final saponification step is provided below, based on general laboratory procedures for ester hydrolysis.

- Objective: To hydrolyze the ethyl ester precursor of **Lanifibranor** to the final carboxylic acid.
- Materials: Ethyl 1-(6-benzothiazolylsulfonyl)-5-chloro-1H-indole-2-butanoate, Lithium Hydroxide (LiOH), Tetrahydrofuran (THF), Water.
- Procedure:
 - Dissolve the **Lanifibranor** ethyl ester precursor (1 equivalent) in a mixture of THF and water (e.g., 5:1 ratio).
 - Add an excess of LiOH (e.g., 6 equivalents) to the solution.
 - Stir the reaction mixture at a controlled temperature (e.g., 40°C) overnight, monitoring for completion by TLC or LC-MS.
 - Upon completion, remove the THF under reduced pressure.

- Partition the remaining aqueous residue between diethyl ether and water to remove any unreacted starting material.
- Carefully acidify the separated aqueous layer with a suitable acid (e.g., 5% HCl) to a pH of ~2-3.
- The resulting precipitate (**Lanifibranor**) is collected by filtration, washed with water, and dried under vacuum.

PPAR Transactivation Assay (Representative Protocol)

This assay measures the ability of a compound to activate PPARs and induce the expression of a reporter gene.

- Objective: To quantify the EC₅₀ of **Lanifibranor** for each PPAR isoform.
- Materials:
 - Mammalian cell line (e.g., COS-7 or HEK293T).[\[1\]](#)[\[12\]](#)
 - Expression plasmid for the PPAR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (DBD).
 - Reporter plasmid containing a GAL4 response element upstream of a luciferase gene.
 - Transfection reagent.
 - **Lanifibranor** and reference agonists (e.g., GW7647 for PPAR α , GW501516 for PPAR δ , GW1929 for PPAR γ).[\[1\]](#)
 - Cell culture media and reagents.
 - Luciferase assay system.
- Procedure:
 - Transfection: Co-transfect the cells with the appropriate PPAR-LBD-GAL4-DBD expression plasmid and the luciferase reporter plasmid.

- Plating: Plate the transfected cells into multi-well plates (e.g., 96-well) and allow them to adhere.
- Treatment: Prepare serial dilutions of **Lanifibranor** and reference compounds in culture medium. Remove the existing medium from the cells and add the compound-containing medium.
- Incubation: Incubate the plates for a defined period (e.g., 24 hours) at 37°C in a CO₂ incubator.
- Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
- Data Analysis: Normalize the luciferase signal to a control (e.g., vehicle-treated cells). Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ value.

Conclusion

Lanifibranor represents a significant advancement in the potential treatment of NASH. Its discovery through a rigorous screening and optimization process has yielded a unique pan-PPAR agonist that addresses the core pathological pillars of the disease: steatosis, inflammation, and fibrosis. The robust preclinical and clinical data, particularly from the Phase 2b NATiVE trial, underscore its potential to resolve NASH and improve fibrosis. The ongoing Phase 3 NATiV3 trial will be crucial in confirming these findings and paving the way for a potential new standard of care for patients with this challenging condition.^[13]

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